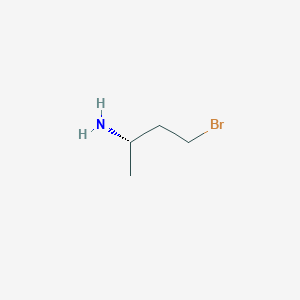

(2S)-4-bromobutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H10BrN |

|---|---|

Molecular Weight |

152.03 g/mol |

IUPAC Name |

(2S)-4-bromobutan-2-amine |

InChI |

InChI=1S/C4H10BrN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m0/s1 |

InChI Key |

OKRCTNSULKABMB-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](CCBr)N |

Canonical SMILES |

CC(CCBr)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-4-bromobutan-2-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-4-bromobutan-2-amine is a chiral organobromine compound of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The stereochemistry at the C2 position is a critical feature, as biological systems often exhibit stereoselectivity, where one enantiomer may have desired therapeutic effects while the other may be inactive or even detrimental.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its potential applications in research and development.

Chemical Structure and Properties

The structure of this compound features a butane backbone with a bromine atom attached to the fourth carbon and an amine group at the second carbon. The "(2S)" designation indicates the stereochemical configuration at the chiral center (C2), where the substituents are arranged in a specific spatial orientation.

Table 1: Physicochemical Properties of 4-bromobutan-2-amine

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | [3] |

| Molecular Weight | 152.03 g/mol | [3] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Exact Mass | 150.99966 g/mol | [3] |

| Monoisotopic Mass | 150.99966 g/mol | [3] |

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in stereoselective synthesis and drug development. Two primary strategies can be employed: stereoselective synthesis from a chiral precursor or chiral resolution of a racemic mixture.

Stereoselective Synthesis

A potential stereoselective route to this compound could start from the commercially available chiral building block, (S)-2-aminobutanol. A plausible synthetic workflow is outlined below.

Caption: Plausible stereoselective synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Protection: (S)-2-aminobutanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane to yield the N-Boc protected amino alcohol.

-

Activation: The hydroxyl group of the N-Boc protected amino alcohol is then activated, for example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate.

-

Substitution: The mesylate is subjected to nucleophilic substitution with a bromide source, such as lithium bromide (LiBr), in a polar aprotic solvent like acetone. This step proceeds with inversion of configuration if the mechanism is Sₙ2. Correction: The reaction described would lead to (2S)-2-amino-3-bromobutane. A different strategy is needed for 4-bromobutan-2-amine. A more viable route would involve starting with a chiral precursor that already contains the four-carbon chain with the desired stereochemistry, or a method that introduces the bromine at the 4-position without affecting the chiral center.

A more appropriate synthetic approach would involve the bromination of a suitable precursor like (S)-2-aminobutan-1-ol, followed by manipulation of the functional groups.

Chiral Resolution

Alternatively, a racemic mixture of 4-bromobutan-2-amine can be synthesized and then the enantiomers separated. A common method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

References

(2S)-4-bromobutan-2-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-4-bromobutan-2-amine is a chiral organic compound that holds potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring both an amine and a bromo group on a butane chain, provides two reactive centers for various chemical modifications. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.

Note: Specific technical data and biological studies on the (2S)-enantiomer are limited in publicly available literature. Therefore, this guide also includes information on its enantiomer, (2R)-4-bromobutan-2-amine, and the racemic mixture to provide a more complete picture.

Chemical and Physical Properties

The fundamental properties of 4-bromobutan-2-amine are summarized in the table below. The molecular weight is identical for both the (2S) and (2R) enantiomers.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀BrN | [1] |

| Molecular Weight | 152.03 g/mol | [1] |

| CAS Number (2S)-enantiomer | Not explicitly found in searches | |

| CAS Number (2R)-enantiomer | 106539-34-8 | |

| CAS Number (Racemic Hydrobromide Salt) | Not explicitly found for free base; PubChem CID 13555988 for hydrobromide | [2] |

| Appearance | Likely a clear, colorless to slightly yellow liquid | [3] |

| Odor | Likely amine-like | [3] |

Synthesis and Reactions

The synthesis of chiral 4-bromobutan-2-amine can be approached through various methods, including the bromination of the corresponding chiral amine.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of a haloamine from an amine precursor.

Caption: Generalized synthesis of this compound.

Experimental Protocols

General Chemical Reactions:

(2R)-4-bromobutan-2-amine can undergo several types of reactions, which are likely applicable to the (2S)-enantiomer as well[1]:

-

Substitution Reactions: The bromine atom can be displaced by various nucleophiles. For example, reaction with hydroxide ions can yield the corresponding alcohol.

-

Oxidation Reactions: The amine group can be oxidized under specific conditions to form imines or nitriles.

-

Reduction Reactions: The compound can be reduced to butan-2-amine using a suitable reducing agent like lithium aluminum hydride.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The compound is primarily considered a chemical intermediate.[1] Its potential for biological investigation lies in its use as a precursor for the synthesis of more complex molecules that may have therapeutic properties.

Applications in Research and Drug Development

As a chiral building block, this compound can be utilized in the synthesis of a variety of organic compounds.[1] Its bifunctional nature allows for sequential or orthogonal modifications at the amine and bromide positions, making it a versatile tool in the construction of complex molecular architectures for drug discovery and development.

Safety and Handling

Specific safety data for this compound is not available. However, based on data for similar compounds such as 4-phenylbutan-2-amine and 2-bromobutane, the following precautions should be considered.[3][4]

| Hazard Category | Potential Effects and Handling Recommendations |

| Skin Contact | May cause skin irritation or burns. Absorption through the skin may be harmful. Wear impermeable gloves and protective clothing.[3] |

| Eye Contact | May cause severe eye irritation or damage. Wear safety glasses with side-shields.[3] |

| Inhalation | Vapors may be harmful and cause respiratory tract irritation. Use in a well-ventilated area or with a respirator.[3] |

| Ingestion | May be toxic if swallowed. Do not ingest.[3] |

| Flammability | May be flammable. Keep away from heat, sparks, and open flames.[4] |

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chiral molecule with potential as a synthetic intermediate. While detailed information, particularly regarding its biological activity, is scarce, its chemical properties suggest it could be a valuable building block for the synthesis of novel compounds in the pharmaceutical and chemical industries. Further research is needed to fully explore the potential applications of this compound. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally related molecules.

References

Spectroscopic Profile of (2S)-4-bromobutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral compound (2S)-4-bromobutan-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside a workflow diagram illustrating the process of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including 2-bromobutane and other aliphatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (-CH₃) | ~1.2 | Doublet | ~6-7 |

| H2 (-CH(NH₂)-) | ~3.0-3.2 | Multiplet | - |

| H3 (-CH₂-) | ~1.8-2.2 | Multiplet | - |

| H4 (-CH₂Br) | ~3.4-3.6 | Triplet | ~6-7 |

| -NH₂ | ~1.5-2.5 | Broad Singlet | - |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CH₃) | ~20-25 |

| C2 (-CH(NH₂)-) | ~50-55 |

| C3 (-CH₂-) | ~35-40 |

| C4 (-CH₂Br) | ~30-35 |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H (amine) | 3300-3400 | Medium (two bands for primary amine) | Asymmetric and symmetric stretching |

| C-H (alkane) | 2850-2975 | Strong | Stretching |

| N-H (amine) | 1580-1650 | Medium to Strong | Bending (scissoring) |

| C-H (alkane) | 1370-1470 | Medium | Bending |

| C-N (amine) | 1020-1250 | Medium to Weak | Stretching |

| C-Br (alkyl bromide) | 515-690 | Strong | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 151/153 | Molecular Ion [M]⁺ | Characteristic 1:1 ratio for a monobrominated compound due to ⁷⁹Br and ⁸¹Br isotopes. |

| 136/138 | [M-CH₃]⁺ | Loss of a methyl group. |

| 72 | [M-Br]⁺ | Loss of a bromine radical. |

| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage, a common fragmentation for amines. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film method is appropriate. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for separation and analysis.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

-

The resulting mass spectrum will show the relative abundance of different fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Synthesis of Enantiomerically Pure 4-Bromobutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and chemical synthesis. 4-Bromobutan-2-amine, a valuable chiral building block, presents a synthetic challenge in obtaining its single enantiomers, (R)-4-bromobutan-2-amine and (S)-4-bromobutan-2-amine. This technical guide provides an in-depth analysis of the primary synthesis pathways to access these enantiopure compounds, focusing on asymmetric synthesis from chiral precursors, enzymatic kinetic resolution, and classical chemical resolution through diastereomeric salt formation. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.

I. Asymmetric Synthesis from Chiral Precursors: A Direct Approach

A robust strategy for obtaining enantiomerically pure 4-bromobutan-2-amine is to begin with a readily available chiral starting material, thereby controlling the stereochemistry from the outset. Chiral amino alcohols, such as (R)-alaninol and (S)-alaninol, serve as excellent precursors. The synthesis involves the conversion of the hydroxyl group to a bromide, a transformation that must be conducted under conditions that avoid racemization of the chiral center.

Synthesis Pathway from Chiral Alaninol

The conversion of a chiral amino alcohol to the corresponding bromoamine can be achieved in a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with bromide.

Experimental Protocol: Synthesis of (R)-4-bromobutan-2-amine from (R)-alaninol

-

Protection of the Amine:

-

Dissolve (R)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (1.2 eq).

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer. Purify the N-Boc-(R)-alaninol by column chromatography.

-

-

Activation of the Hydroxyl Group:

-

Dissolve the N-Boc-(R)-alaninol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add a base like triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Stir the reaction at 0 °C and then at room temperature until the starting material is consumed.

-

Isolate the N-Boc-(R)-alaninol tosylate after an aqueous workup and purification.

-

-

Bromination:

-

Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent like acetone.

-

Add lithium bromide (LiBr) (3.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Extract the N-Boc-(R)-4-bromobutan-2-amine with a suitable organic solvent.

-

-

Deprotection:

-

Dissolve the protected bromoamine in a solvent such as dichloromethane.

-

Add a strong acid, for instance, trifluoroacetic acid (TFA), and stir at room temperature.

-

After the reaction is complete, neutralize the excess acid and extract the final product, (R)-4-bromobutan-2-amine.

-

| Step | Reactants | Reagents | Solvent | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | (R)-alaninol | Boc₂O, Et₃N | Dichloromethane | >95 | >99 |

| 2 | N-Boc-(R)-alaninol | TsCl, Et₃N | Dichloromethane | 85-90 | >99 |

| 3 | N-Boc-(R)-alaninol tosylate | LiBr | Acetone | 70-80 | >98 |

| 4 | N-Boc-(R)-4-bromobutan-2-amine | TFA | Dichloromethane | >90 | >98 |

| Overall | (R)-alaninol | ~60-70 | >98 |

II. Enzymatic Kinetic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for separating enantiomers from a racemic mixture. This technique relies on the stereospecificity of enzymes, which preferentially catalyze a reaction with one enantiomer, leaving the other unreacted and thus enriched. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used for the resolution of racemic amines.

Principle of Lipase-Catalyzed Kinetic Resolution

In the presence of an acyl donor, a lipase will selectively acylate one enantiomer of the racemic amine. The resulting acylated amine can then be easily separated from the unreacted amine enantiomer.

Experimental Protocol: Kinetic Resolution using Candida antarctica Lipase B

-

Reaction Setup:

-

To a solution of racemic 4-bromobutan-2-amine (1.0 eq) in a suitable organic solvent (e.g., toluene or MTBE), add an acyl donor such as ethyl acetate (0.6 eq).

-

Add immobilized Candida antarctica lipase B (Novozym 435).

-

Stir the mixture at a controlled temperature (e.g., 40 °C).

-

-

Monitoring and Workup:

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

-

Filter off the immobilized enzyme (which can be recycled).

-

Separate the acylated amine from the unreacted amine by extraction or chromatography.

-

-

Hydrolysis of the Acylated Amine (Optional):

-

To recover the other enantiomer, the separated acylated amine can be hydrolyzed using acidic or basic conditions.

-

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |

| Substrate | Racemic 4-bromobutan-2-amine |

| Acyl Donor | Ethyl acetate |

| Solvent | Toluene or MTBE |

| Temperature | 40 °C |

| Theoretical Max. Yield (per enantiomer) | 50% |

| Typical Enantiomeric Excess (e.e.) at ~50% conversion | >95% |

III. Chemical Resolution via Diastereomeric Salt Formation: A Classical Method

A well-established method for resolving racemates is the formation of diastereomeric salts using a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Chiral carboxylic acids, like (+)-tartaric acid or its more lipophilic derivatives such as (+)-dibenzoyl-D-tartaric acid, are commonly used for the resolution of racemic amines.

Principle of Diastereomeric Salt Resolution

A racemic amine reacts with a single enantiomer of a chiral acid to form a mixture of two diastereomeric salts. Due to their different crystal packing and solubility, one diastereomer will preferentially crystallize from a suitable solvent.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

-

Salt Formation:

-

Dissolve racemic 4-bromobutan-2-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve the chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid (0.5 eq, as it is a dicarboxylic acid), in the same solvent, possibly with gentle heating.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals of the less soluble diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be enhanced by recrystallization.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

-

Extract the liberated enantiomerically enriched amine with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the free amine.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

-

| Parameter | Description |

| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid or (+)-Tartaric acid |

| Solvent for Crystallization | Methanol, Ethanol, or mixtures with water |

| Stoichiometry (Amine:Diacid) | 2:1 |

| Typical Diastereomeric Excess (d.e.) after one crystallization | 80-95% |

| Typical Enantiomeric Excess (e.e.) after liberation | 80-95% (can be improved with recrystallization) |

| Theoretical Max. Yield (per enantiomer) | 50% |

Conclusion

The synthesis of enantiomerically pure 4-bromobutan-2-amine can be successfully achieved through several distinct methodologies. The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, cost, and desired level of enantiopurity. Asymmetric synthesis from chiral precursors like alaninol offers a direct and highly stereocontrolled route. Enzymatic kinetic resolution provides an elegant and green alternative, often yielding high enantiomeric excess. Finally, classical chemical resolution via diastereomeric salt formation remains a robust and widely applicable technique. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the design and execution of synthetic strategies for this important chiral building block.

An In-depth Technical Guide to Chiral Bromoalkylamines: Synthesis, Applications, and Methodologies for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Chiral bromoalkylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their importance stems from the prevalence of chirality in biological systems, where the three-dimensional arrangement of atoms dictates molecular interactions with enzymes and receptors.[1][2][3] This guide provides a comprehensive overview of the key literature and reviews concerning the synthesis and application of chiral bromoalkylamines, with a focus on methodologies relevant to drug discovery and development.

The presence of both a chiral center and a reactive bromine atom makes these compounds highly valuable intermediates. The bromine atom can be readily displaced or participate in a variety of coupling reactions, allowing for the introduction of diverse functional groups, while the chiral amine moiety is a common feature in many active pharmaceutical ingredients (APIs).[4] The stereochemistry of these molecules is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects.[5][6][7][8][9]

Core Synthetic Strategies for Chiral Bromoalkylamines

The enantioselective synthesis of chiral bromoalkylamines can be broadly categorized into several key strategies, including asymmetric bromoamination of alkenes, resolution of racemic mixtures, and the use of chiral pool starting materials.

1. Asymmetric Bromoamination of Alkenes:

This approach involves the direct addition of a bromine atom and an amino group across a double bond in an enantioselective manner. Organocatalysis and metal-based catalysis are prominent methods in this category. For instance, the catalytic asymmetric bromoamination of chalcones has been shown to produce chiral α-bromo-β-amino ketone derivatives with excellent regio- and stereoselectivities.[10]

2. Enantioselective Bromocyclization:

A powerful strategy for the synthesis of cyclic chiral bromoalkylamines involves the enantioselective bromocyclization of unsaturated amides or amines. This intramolecular reaction leads to the formation of chiral heterocycles containing a bromoalkylamine moiety. For example, the highly enantioselective bromocyclization of allylic amides, catalyzed by BINAP derivatives, affords chiral oxazolines with high yields and enantiomeric excesses.[11] These cyclic products can then be used as constrained building blocks in drug design.

3. Resolution of Racemic Bromoalkylamines:

Kinetic resolution, particularly enzymatic kinetic resolution, is a widely used technique to separate enantiomers from a racemic mixture of bromoalkylamines.[12][13] This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[14][15]

Quantitative Data on the Synthesis of Chiral Bromoalkylamine Precursors

The following tables summarize quantitative data from selected publications on the synthesis of chiral bromoalkylamine derivatives and related chiral amines, highlighting the efficiency and stereoselectivity of various methods.

| Substrate | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Allylic Amides | DTBM-BINAP | Chiral Oxazolines | High | up to 99 | [11] |

| Allylic Amides | P/P=O Double-Site Lewis Base | Enantioenriched Oxazolines | - | >99.5 | |

| Chalcones | Chiral N,N′-dioxide—Sb(III) | Chiral α-Bromo-β-amino Ketones | - | - | [10][15] |

| Aliphatic Aldehydes | Cinchona Alkaloid-catalyzed aza-Henry reaction | D-α-amino amides | - | - | [11] |

| Arylacetic Acid Ester | Isothiourea and Brønsted Acid | α‐Aryl‐β2‐amino Esters | up to 94 | 96:4 er | [12] |

Note: This table includes data on precursors and closely related structures due to the limited availability of comprehensive data specifically for a wide range of acyclic chiral bromoalkylamines.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of chiral bromoalkylamines. Below are generalized procedures based on the literature for key synthetic transformations.

General Procedure for Enantioselective Bromocyclization of Allylic Amides:

To a solution of the allylic amide in a suitable solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), the chiral catalyst (e.g., a BINAP derivative) is added. The mixture is stirred for a short period, after which the brominating agent (e.g., N-bromosuccinimide, NBS) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the chiral oxazoline. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for Enzymatic Kinetic Resolution of Racemic Amines:

A racemic amine is dissolved in an organic solvent. An acylating agent (e.g., an activated ester) and a lipase (e.g., Candida antarctica lipase B) are added to the solution. The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by chiral HPLC or gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product. The reaction is stopped at approximately 50% conversion, and the unreacted amine and the acylated amine are separated by chromatography or extraction.

Applications in Drug Development and Relevant Signaling Pathways

Chiral bromoalkylamines are valuable precursors for a variety of APIs, particularly those targeting the central nervous system.[4] The 2-phenethylamine scaffold, which can be synthesized from chiral bromoalkylamine precursors, is a core structure in many neurologically active drugs.[1] For instance, chiral amines are key components of monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[6] The introduction of a bromine atom can also be a strategic step in the synthesis of compounds that interact with specific biological targets, such as enzyme inhibitors.

While specific signaling pathways directly modulated by drugs derived from chiral bromoalkylamines are diverse and drug-dependent, a common theme is the interaction with neurotransmitter systems. For example, drugs containing chiral amine moieties often target G-protein coupled receptors (GPCRs) or monoamine transporters involved in dopaminergic, serotonergic, and adrenergic signaling. The precise stereochemistry of the amine is critical for selective and high-affinity binding to these targets.

Visualizing Synthetic and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the synthesis and application of chiral bromoalkylamines.

Caption: General workflow from synthesis to application.

Caption: Decision tree for choosing a synthetic method.

Caption: Role as a versatile building block in API synthesis.

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]

- 12. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to (2S)-4-Bromobutan-2-amine: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chiral molecule (2S)-4-bromobutan-2-amine, a valuable building block in synthetic chemistry and drug discovery. This document details its commercial availability, key chemical and physical properties, and potential synthetic applications, offering a crucial resource for researchers in the pharmaceutical and chemical industries.

Commercial Availability and Suppliers

This compound is commercially available primarily as its hydrobromide salt, this compound hydrobromide. This salt form enhances the compound's stability and ease of handling. Two prominent suppliers have been identified for this research chemical.

A key supplier is Enamine , a well-established provider of building blocks for drug discovery. Their products are available directly and through various distributors, including Sigma-Aldrich (Merck) . Enamine guarantees a purity of over 95% for their building blocks, which are subjected to rigorous quality control by NMR and LC-MS. Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are readily available for their products.[1]

Another identified supplier is Chemat , offering the compound with a specified purity of 95%.

A summary of the commercial availability is presented in the table below. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

Physicochemical and Supplier Data

The following tables summarize the key quantitative data for this compound hydrobromide, compiled from supplier information and chemical databases.

Table 1: Chemical Properties and Identifiers

| Property | Value |

| Chemical Name | This compound hydrobromide |

| CAS Number | 2803755-52-2 |

| Molecular Formula | C₄H₁₁Br₂N |

| Molecular Weight | 232.95 g/mol |

| Purity | ≥95% (Chemat, Enamine[1]) |

| MDL Number | MFCD35074915 |

Table 2: Supplier Information

| Supplier | Product Code/Name | Purity | Availability |

| Sigma-Aldrich (distributor for Enamine) | ENAH98BAA6FA | ≥95% | Inquire |

| Chemat | This compound hydrobromide | 95% | Inquire |

Potential Synthetic Pathways and Applications

The following diagram illustrates a plausible synthetic pathway for obtaining this compound hydrobromide, starting from the commercially available (S)-butan-2-ol.

The chirality and bifunctional nature of this compound, possessing both a primary amine and a bromoalkane, make it a versatile intermediate for the synthesis of more complex chiral molecules. Its applications are anticipated in the development of novel pharmaceutical agents and other bioactive compounds. The amine group serves as a nucleophile or a point for amide bond formation, while the bromo group is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities.

The logical workflow for utilizing this building block in a drug discovery program would typically involve several key stages, from initial procurement to the synthesis of target molecules.

Safety and Handling

As with any brominated organic compound, this compound hydrobromide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. By providing key information on its commercial availability and physicochemical properties, this document aims to facilitate its application in the synthesis of novel compounds with potential therapeutic value.

References

The Strategic Role of (2S)-4-Bromobutan-2-amine in Medicinal Chemistry: A Gateway to Chiral Pyrrolidine Scaffolds

(2S)-4-bromobutan-2-amine , a chiral haloamine, serves as a pivotal building block in medicinal chemistry, primarily valued for its role as a precursor to the "(S)-3-methylpyrrolidine" scaffold. This versatile five-membered nitrogenous heterocycle is a common feature in a multitude of biologically active compounds, influencing their potency, selectivity, and pharmacokinetic properties. The strategic importance of this compound lies in its ability to readily undergo intramolecular cyclization, thereby providing a straightforward and stereospecific route to the valuable (S)-3-methylpyrrolidine core.

The reactivity of this compound is dictated by its two functional groups: the primary amine and the terminal bromine atom. The amine group provides a nucleophilic center, while the bromine atom acts as a leaving group. This inherent functionality allows for a facile intramolecular nucleophilic substitution, leading to the formation of the pyrrolidine ring with a defined stereochemistry at the 3-position.

Intramolecular Cyclization: The Key Transformation

The conversion of this compound to (S)-3-methylpyrrolidine is a cornerstone application. This process typically involves two key steps: N-protection of the amine and subsequent base-mediated cyclization.

Experimental Protocol: Synthesis of (S)-3-Methylpyrrolidine from this compound

Step 1: N-Protection

To prevent intermolecular side reactions and to activate the amine for cyclization, the primary amine of this compound is first protected with a suitable protecting group, such as a tosyl (Ts) or a benzyloxycarbonyl (Cbz) group.

-

Materials: this compound, p-toluenesulfonyl chloride (or benzyl chloroformate), a suitable base (e.g., triethylamine or sodium bicarbonate), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve this compound in the chosen solvent and cool the mixture in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of the protecting group reagent (e.g., p-toluenesulfonyl chloride) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the N-protected intermediate.

-

Step 2: Intramolecular Cyclization

The N-protected intermediate is then treated with a strong base to facilitate the intramolecular SN2 reaction, leading to the formation of the pyrrolidine ring.

-

Materials: N-protected this compound, a strong base (e.g., sodium hydride or potassium tert-butoxide), and a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Procedure:

-

Dissolve the N-protected intermediate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise to the solution at room temperature.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude N-protected (S)-3-methylpyrrolidine.

-

Subsequent deprotection of the amine yields the final (S)-3-methylpyrrolidine.

-

The Significance of the (S)-3-Methylpyrrolidine Scaffold in Drug Design

The stereochemistry of the methyl group at the 3-position of the pyrrolidine ring, derived from the (S)-enantiomer of 4-bromobutan-2-amine, is crucial for the biological activity of many pharmaceutical compounds. This specific orientation can significantly influence the binding affinity and selectivity of a drug molecule for its target protein.[1]

For instance, in the development of antagonists for the estrogen receptor α (ERα) for breast cancer treatment, the (R)-configuration of a 3-methylpyrrolidine moiety was found to promote a pure antagonist profile, whereas the (S)-configuration or an unsubstituted pyrrolidine led to different pharmacological outcomes.[1] This highlights the critical role of stereochemistry in modulating the biological response.

Potential Therapeutic Applications of (S)-3-Methylpyrrolidine Derivatives

The (S)-3-methylpyrrolidine scaffold is a key component in a variety of therapeutic agents targeting different diseases. While a direct lineage from this compound to a specific marketed drug is not always explicitly detailed in publicly available literature, the presence of the (S)-3-methylpyrrolidine core in numerous patented and clinical-stage compounds underscores the importance of its chiral synthesis.

| Therapeutic Area | Target | Example Compound Class |

| Oncology | Estrogen Receptor α (ERα) | Selective Estrogen Receptor Degraders (SERDs) |

| Infectious Diseases | Bacterial Enzymes | Antibacterials |

| Central Nervous System | Neurotransmitter Receptors/Transporters | Antidepressants, Antipsychotics |

Structure-Activity Relationship (SAR) Insights

SAR studies on various classes of drugs have demonstrated the impact of the 3-methylpyrrolidine group.[2] The methyl group can:

-

Provide a key hydrophobic interaction with the target protein, enhancing binding affinity.

-

Induce a specific conformation of the molecule, which may be optimal for receptor binding.

-

Block metabolic pathways , improving the drug's pharmacokinetic profile.

-

Influence selectivity by sterically hindering binding to off-target proteins.

Experimental Workflows and Signaling Pathways

The development of drugs incorporating the (S)-3-methylpyrrolidine scaffold follows a typical drug discovery workflow.

Caption: General experimental workflow for the development of drugs from this compound.

The signaling pathways affected by drugs containing the (S)-3-methylpyrrolidine scaffold are diverse and depend on the specific therapeutic target. For example, in the case of an ERα antagonist, the compound would interfere with the estrogen signaling pathway.

Caption: Simplified signaling pathway of an ERα antagonist containing the (S)-3-methylpyrrolidine scaffold.

Conclusion

This compound is a valuable chiral synthon in medicinal chemistry, offering an efficient pathway to the enantiomerically pure (S)-3-methylpyrrolidine scaffold. The stereochemistry imparted by this building block is often critical for the desired pharmacological activity of the final drug substance. While direct traceability to specific marketed drugs can be challenging to establish from public data, the prevalence of the (S)-3-methylpyrrolidine core in numerous patented compounds highlights the enduring importance of this compound in the discovery and development of new therapeutics across a range of disease areas. Further exploration of its applications is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safe Handling and Storage of (2S)-4-bromobutan-2-amine

Disclaimer: No direct Safety Data Sheet (SDS) or comprehensive safety profile for the specific enantiomer (2S)-4-bromobutan-2-amine is publicly available. This guide is compiled based on safety data for the closely related achiral compound, 2-bromobutane, and should be used as a foundational reference. All procedures should be conducted with a thorough understanding that the properties of this compound may vary. A comprehensive risk assessment should be performed by qualified personnel before handling this chemical.

Introduction

This compound is a chiral organic compound featuring both an amine and a bromo functional group.[1] Such bifunctional molecules are valuable intermediates in synthetic organic chemistry and for the development of pharmaceutical agents.[1] The presence of a reactive bromine atom and a basic amine group necessitates stringent safety protocols for its handling and storage to mitigate potential hazards. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe management of this compound.

Chemical and Physical Properties

| Property | Value (2R)-4-bromobutan-2-amine | Value (2-Bromobutane) | Data Source |

| Molecular Formula | C₄H₁₀BrN | C₄H₉Br | [1] |

| Molecular Weight | 152.03 g/mol | 137.02 g/mol | [1] |

| Appearance | Not Specified | Colorless to pale-yellow liquid | |

| Odor | Amine-like (presumed) | Pleasant odor | |

| Boiling Point | Not Specified | 91.2 °C (196.2 °F) | |

| Melting Point | Not Specified | -112 °C (-169.6 °F) | |

| Flash Point | Not Specified | 21 °C (69.8 °F) | |

| Solubility | Not Specified | Insoluble in water | |

| Specific Gravity | Not Specified | 1.2425 |

Hazard Identification and Toxicology

As a bromo-amino compound, this compound is presumed to be hazardous. The primary hazards are associated with its flammability, corrosivity, and potential toxicity.

GHS Hazard Statements for Related Compounds:

-

Highly flammable liquid and vapor.

-

May be corrosive to metals.

-

Causes severe skin burns and eye damage.

-

Toxic if swallowed or in contact with skin.

-

Harmful to aquatic life with long-lasting effects.

Potential Health Effects:

-

Inhalation: May cause shortness of breath with a burning sensation in the throat. Vapors may be narcotic in high concentrations.

-

Skin Contact: Causes severe skin burns.[2] Absorption through the skin may be harmful.

-

Eye Contact: Causes serious eye damage. May result in severe pain and profuse watering.[2]

-

Ingestion: May cause soreness and redness of the mouth and throat, with a risk of vomiting.

| Hazard Classification | Description |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. |

| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. |

| Acute Toxicity | Presumed to be toxic if swallowed or in contact with skin. |

| Chronic Toxicity | No data available. |

Handling and Personal Protective Equipment (PPE)

A stringent safety protocol is mandatory when handling this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Engineering Controls:

-

Use in a well-ventilated area with local exhaust ventilation (chemical fume hood).

-

Ensure eyewash stations and safety showers are in close proximity to the workstation.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

All equipment must be properly grounded to prevent static discharge.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Impermeable, chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. For compounds with unknown toxicity, consider double-gloving or using a laminate glove under a heavy-duty outer glove.

-

Lab Coat: A flame-resistant lab coat is required.

-

Clothing: Wear long pants and closed-toe shoes. An apron may be necessary for larger quantities.

-

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. Avoid strong oxidizing agents, strong bases, and metals.

-

Storage Requirements: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. The storage area should be locked.

-

Stability: The compound is expected to be stable under recommended storage conditions. Hazardous polymerization is not expected to occur.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals.

Accidental Release and First Aid Measures

Spill Response:

-

Evacuate: Immediately evacuate the area and eliminate all ignition sources.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb with an inert, non-combustible material (e.g., sand, dry earth).

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.

-

Personal Protection: Responders must wear the appropriate PPE as described in Section 4.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[2]

Disposal Considerations

Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols and Methodologies

Detailed experimental protocols for the handling of this compound are not available in the public domain. The following is a generalized workflow based on standard practices for handling reactive liquid amines and alkyl halides.

Workflow for a Small-Scale Reaction:

-

Preparation:

-

Don all required PPE (goggles, flame-resistant lab coat, chemically resistant gloves).

-

Ensure the work will be conducted in a certified chemical fume hood.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Prepare all necessary glassware and reagents. Ensure glassware is dry.

-

Set up a quenching station with a suitable reagent (e.g., a weak acid for the amine, or a nucleophilic scavenger for the bromide).

-

-

Handling and Dispensing:

-

Ground all equipment to prevent static discharge.

-

Use a syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.

-

Dispense the required amount of the compound slowly and carefully.

-

-

Reaction:

-

Monitor the reaction for any signs of an uncontrolled exotherm.

-

Maintain a controlled temperature as required by the specific experimental procedure.

-

-

Work-up and Quenching:

-

Upon completion, cool the reaction mixture to a safe temperature.

-

Slowly and carefully quench the reaction by adding a suitable reagent.

-

-

Cleaning and Decontamination:

-

Rinse all contaminated glassware with an appropriate solvent in the fume hood.

-

Dispose of all waste (liquid and solid) in appropriately labeled hazardous waste containers.

-

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Relationship between chemical properties and primary hazards.

Caption: General workflow for safe handling of the compound.

References

Reactivity Profile of Amine and Bromide Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profiles of amine and bromide functional groups, two critical moieties in the landscape of organic synthesis and drug development. Understanding their intrinsic reactivity and the interplay between them is paramount for designing efficient synthetic routes and developing novel therapeutic agents. This document details key reactions, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes complex chemical transformations.

Core Reactivity of the Amine Functional Group

The reactivity of the amine functional group is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character.[1][2] Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl substituents on the nitrogen atom, a classification that significantly influences their reactivity.[3]

Nucleophilicity and Basicity

Amines are excellent nucleophiles, readily attacking electrophilic centers.[2][4] This property is fundamental to many carbon-nitrogen bond-forming reactions. The nucleophilicity generally follows the trend: secondary amines > primary amines > tertiary amines, with steric hindrance playing a significant role in the reactivity of tertiary amines.[3] The basicity of amines, their ability to accept a proton, is also a key characteristic.[3]

Key Reactions of Amines

Amines readily participate in nucleophilic substitution reactions with alkyl halides to form higher substituted amines.[3][5] This reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[6] However, this reaction can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making it a less controlled method for selective synthesis.[7][8] The use of a large excess of ammonia can favor the formation of the primary amine.[5][9]

One of the most prevalent reactions in medicinal chemistry is the formation of an amide bond through the acylation of amines.[10] This is typically achieved by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[11][12] The reaction with acyl chlorides is often vigorous.[12] Alternatively, coupling agents can be used to facilitate the reaction between a carboxylic acid and an amine.[10][13]

In aromatic amines, such as aniline, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring.[1][14] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1][14] Direct nitration of aniline can lead to oxidation products, so it is often necessary to protect the amino group by acetylation before nitration.[1][14]

Core Reactivity of the Bromide Functional Group

The reactivity of the bromide functional group is intrinsically linked to the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine polarizes the bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.[15][16][17] The C-Br bond is weaker than C-Cl and C-F bonds, making alkyl and aryl bromides generally more reactive than their chlorinated and fluorinated counterparts in nucleophilic substitution and coupling reactions.[17][18]

Leaving Group Ability

The bromide ion (Br⁻) is an excellent leaving group due to its stability in solution. This property is a key determinant of the reactivity of organobromides in both substitution and elimination reactions. The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl > R-F.[17][18]

Key Reactions of Bromides

Alkyl bromides are common substrates for nucleophilic substitution reactions, where a nucleophile replaces the bromide ion.[16] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group, the nature of the nucleophile, and the reaction conditions.[16] Tertiary alkyl bromides are essentially unreactive in SN2 reactions and may undergo elimination.[18]

Aryl halides, including aryl bromides, are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the C-X bond resulting from resonance with the aromatic ring.[19][20]

Aryl and vinyl bromides are pivotal substrates in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide (including aryl and vinyl bromides) in the presence of a palladium catalyst and a base.[21][22][23] It is a powerful method for forming carbon-carbon bonds.[21][24]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide (including aryl bromides) using a palladium catalyst.[25][26][27] This has become a preferred method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[25]

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the reactivity of amine and bromide functional groups.

Table 1: Relative Reaction Rates of Alkyl Halides in SN2 Reactions

| Alkyl Halide | Relative Rate (vs. R-Cl) |

| R-F | ~10⁻⁵ |

| R-Cl | 1 |

| R-Br | ~50 |

| R-I | ~100 |

Data synthesized from qualitative descriptions in multiple sources.[17][18]

Table 2: Typical Reaction Conditions for Key Transformations

| Reaction | Substrates | Catalyst/Reagent | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Bromide, Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/Water | 60 - 100[22] |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands (e.g., BINAP, dppf) | NaOtBu, K₃PO₄ | Toluene, THF | 25 - 100+[27][28] |

| Nucleophilic Aromatic Substitution | Aryl Halide, Amine | None | K₂CO₃ | Ethanol, DMSO | Reflux (80-100)[29] |

| Amide Formation (from Acyl Chloride) | Acyl Chloride, Amine | None | Excess Amine or Pyridine | Aprotic Solvent | Room Temperature |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

-

To a round-bottom flask, add the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[22]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water).[22]

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2.5-24 hours), monitoring the reaction progress by TLC or GC-MS.[22]

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[22]

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[22]

General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the phosphine ligand (e.g., BrettPhos, 5 mol%), and the base (e.g., K₃PO₄, 1.4 equiv).[28]

-

Add the anhydrous solvent (e.g., t-BuOH).[28]

-

Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[28]

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Partition the reaction mixture between an organic solvent (e.g., DCM) and water.[28]

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over a drying agent, filter, and concentrate.

-

Purify the product by column chromatography.

Visualizations of Reaction Mechanisms

The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Logical workflow of key amine reactions.

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hepatochem.com [hepatochem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Amide - Wikipedia [en.wikipedia.org]

- 14. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]

- 15. m.youtube.com [m.youtube.com]

- 16. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 19. brainly.in [brainly.in]

- 20. youtube.com [youtube.com]

- 21. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]

- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. jk-sci.com [jk-sci.com]

- 28. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 29. Aromatic Nucleophilic Substitution [fishersci.se]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-2-Methylpyrrolidine using (2S)-4-bromobutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. (S)-2-Methylpyrrolidine, a valuable chiral amine, serves as a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-methylpyrrolidine via the intramolecular cyclization of (2S)-4-bromobutan-2-amine. This method offers a straightforward and efficient route to this important chiral building block, leveraging the inherent chirality of the starting material to produce the desired enantiomer with high purity. Chiral amines are crucial components in asymmetric synthesis, acting as chiral bases or as integral parts of many drug candidates[1].

Principle of the Synthesis

The synthesis of (S)-2-methylpyrrolidine from this compound relies on an intramolecular nucleophilic substitution reaction (SN2). The amine functionality of the molecule acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular cyclization is typically promoted by a base, which deprotonates the amine to increase its nucleophilicity, facilitating the ring closure to form the five-membered pyrrolidine ring. The stereochemistry at the C2 position of the starting material is retained throughout the reaction, leading to the formation of the corresponding (S)-enantiomer of 2-methylpyrrolidine with high enantiomeric excess.

Experimental Protocols

Materials and Equipment

-

This compound (starting material)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer for structural characterization

-

Chiral GC or HPLC for enantiomeric excess determination

Protocol: Intramolecular Cyclization of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 6.58 mmol) in 30 mL of dichloromethane.

-

Addition of Base: To the stirred solution, add finely powdered potassium carbonate (1.82 g, 13.16 mmol, 2.0 equivalents). The use of a base is crucial to neutralize the hydrobromic acid formed during the cyclization and to promote the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude (S)-2-methylpyrrolidine can be purified by distillation under atmospheric or reduced pressure to afford the pure product.

Data Presentation

| Entry | Starting Material | Product | Reagents and Conditions | Yield (%) | e.e. (%) |

| 1 | This compound | (S)-2-methylpyrrolidine | K2CO3, CH2Cl2, reflux, 12-24h | 85-95 | >99 |

Yield and enantiomeric excess (e.e.) are expected values based on similar intramolecular cyclizations of haloamines. The enantiomeric excess of the product is expected to be identical to that of the starting material.

Logical Relationship of the Synthesis

The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.

Caption: Logical workflow for the synthesis of (S)-2-methylpyrrolidine.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathway Analogy: Reaction Mechanism

While not a biological signaling pathway, the reaction mechanism can be visualized in a similar manner, showing the flow of electrons and transformation of the molecule.

Caption: Reaction mechanism illustrating the key steps of the synthesis.

Conclusion

The described protocol offers an efficient and highly enantioselective method for the synthesis of (S)-2-methylpyrrolidine from the readily available chiral precursor this compound. This approach is valuable for researchers in academia and industry who require access to this important chiral building block for the development of new pharmaceuticals and other biologically active compounds. The straightforward nature of the reaction, coupled with the high expected yield and enantiopurity, makes it an attractive synthetic route.

References

Application Notes and Protocols: Synthesis of Chiral Heterocyclic Compounds Using (2S)-4-bromobutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-bromobutan-2-amine is a valuable chiral building block for the synthesis of enantiomerically pure nitrogen-containing heterocyclic compounds, particularly substituted pyrrolidines. The presence of a primary amine and a secondary bromide in the same molecule allows for facile intramolecular cyclization to form the pyrrolidine ring system, a common scaffold in many pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral heterocyclic compounds.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The stereochemistry of these compounds is often crucial for their biological activity. Chiral pyrrolidines, for instance, are key components in numerous approved drugs.[2] The synthesis of enantiopure pyrrolidines is therefore a significant focus in medicinal and synthetic organic chemistry.

This compound offers a straightforward and efficient route to chiral 2-methylpyrrolidines through intramolecular nucleophilic substitution. This approach is advantageous as it preserves the stereochemistry at the C2 position of the resulting pyrrolidine ring.

Application I: Intramolecular Cyclization to Synthesize (S)-2-Methylpyrrolidine

The primary application of this compound is its conversion to (S)-2-methylpyrrolidine via intramolecular cyclization. This reaction proceeds through a nucleophilic attack of the primary amine on the carbon bearing the bromine atom. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of (S)-2-Methylpyrrolidine

Materials:

-

This compound hydrobromide

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

A suitable solvent (e.g., Methanol, Ethanol, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound hydrobromide (1.0 eq).

-

Add a suitable solvent (e.g., methanol, 10 mL per gram of starting material).

-

Add a base such as potassium carbonate (2.5 eq) or sodium bicarbonate (3.0 eq) to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) and monitored by TLC or GC-MS.

-

Upon completion of the reaction (typically 4-24 hours), the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to yield pure (S)-2-methylpyrrolidine.

Quantitative Data

| Parameter | Value | Reference |

| Product | (S)-2-Methylpyrrolidine | |

| Molecular Formula | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol | |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 97-99 °C | [4] |

| Density | 0.834 g/mL at 25 °C | |

| Optical Rotation | [α]²⁰/D +19° (c=5 in methanol) | |

| Expected Yield | 70-90% | |

| Purity (typical) | >95% |

Application II: Synthesis of N-Substituted-2-methylpyrrolidines

This compound can also be utilized in a two-step sequence to generate a variety of N-substituted chiral 2-methylpyrrolidines. This involves an initial N-alkylation of a primary amine with this compound, followed by an in-situ or subsequent base-mediated cyclization.

Experimental Protocol: Synthesis of N-Benzyl-(S)-2-methylpyrrolidine

Materials:

-

This compound hydrobromide

-

Benzylamine

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., Acetonitrile, DMF)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in a suitable solvent like acetonitrile.

-

Add a non-nucleophilic base such as DIPEA (2.5 eq).

-

To this solution, add this compound hydrobromide (1.1 eq) portion-wise at room temperature.

-

The reaction mixture is then heated to reflux (e.g., 80 °C) and monitored by TLC or LC-MS.

-

The initial N-alkylation is followed by in-situ cyclization.

-

After completion (typically 12-48 hours), the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford N-benzyl-(S)-2-methylpyrrolidine.

Quantitative Data for N-Substituted Pyrrolidine Synthesis

The yields for this two-step, one-pot synthesis can vary depending on the nature of the primary amine used. The following table provides expected ranges for this class of reaction.

| Parameter | Expected Value |

| Substrate Scope | Various primary amines (aliphatic and aromatic) |

| Expected Yield | 40-75% |

| Diastereomeric Ratio | Generally high, depending on the substrates and conditions |

| Purity (after chromatography) | >95% |

Safety Information

-

This compound and its derivatives should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

The final product, (S)-2-methylpyrrolidine, is a flammable and corrosive liquid and should be handled with appropriate care.

Conclusion

This compound is a versatile chiral precursor for the stereospecific synthesis of 2-methyl-substituted pyrrolidines. The protocols outlined in this document provide a foundation for researchers to utilize this building block in the development of novel heterocyclic compounds for applications in drug discovery and medicinal chemistry. The straightforward nature of the intramolecular cyclization makes it an attractive method for accessing these important chiral scaffolds.

References